

Ethyl Red: Application Notes and Protocols for pH Indication in Titration

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Compound of Interest

Compound Name: Ethyl red

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Introduction

Ethyl red is a versatile pH indicator used in a variety of laboratory and industrial applications, including analytical chemistry, biochemical research, and environmental monitoring.^[1] Its distinct color transition within a specific pH range makes it a valuable tool for determining the endpoint of acid-base titrations. These application notes provide detailed information on the properties of **ethyl red**, protocols for its use as a pH indicator in titrations, and its potential applications in drug development.

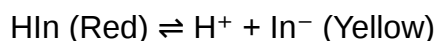
Physicochemical Properties and Specifications

Ethyl red, also known as 4-(Diethylamino)azobenzene-2'-carboxylic acid, is an azo dye with the following properties:^{[1][2]}

Property	Value	Reference
Chemical Formula	C ₁₇ H ₁₉ N ₃ O ₂	[1]
Molecular Weight	297.36 g/mol	[1]
Appearance	Dark red to maroon powder	[1]
Melting Point	133 - 137 °C	[1]
CAS Number	76058-33-8	[1]
pH Range	4.5 - 6.5	[3]
Color Transition	Red (acidic) to Yellow (basic)	[3]

Mechanism of Action as a pH Indicator

Like other pH indicators, **ethyl red** is a weak acid where the undissociated form (HIn) and the dissociated form (In⁻) exhibit different colors. The equilibrium between these two forms is dependent on the hydrogen ion concentration (pH) of the solution.



In acidic solutions (pH < 4.5), the equilibrium lies to the left, and the solution appears red. In basic solutions (pH > 6.5), the equilibrium shifts to the right, and the solution appears yellow. Within the pH range of 4.5 to 6.5, the solution will exhibit a gradual color change from red to orange to yellow, with the endpoint of the titration typically taken as the first persistent orange hue.

Preparation of Ethyl Red Indicator Solution

Two common protocols for the preparation of **ethyl red** indicator solution are provided below. The choice of solvent may depend on the specific titration being performed.

Protocol 1: Ethanolic Solution

Step	Instruction
1	Weigh out 0.1 g of ethyl red powder.
2	Dissolve the powder in 100 mL of 96% ethanol.
3	Stir until the ethyl red is completely dissolved.
4	Store the solution in a tightly sealed, light-resistant bottle at room temperature.

Protocol 2: Aqueous-Methanol Solution

Step	Instruction
1	Weigh out 0.1 g of ethyl red powder.
2	Dissolve the powder in 50 mL of methanol.
3	Once dissolved, add 50 mL of deionized water.
4	Mix thoroughly.
5	Store the solution in a tightly sealed, light-resistant bottle at room temperature.

Experimental Protocol: Acid-Base Titration Using Ethyl Red

This protocol outlines the general steps for performing an acid-base titration using **ethyl red** as the indicator.

Materials:

- Analyte solution (acid or base of unknown concentration)
- Titrant solution (standardized base or acid of known concentration)
- Ethyl red** indicator solution

- Burette
- Pipette
- Erlenmeyer flask
- Magnetic stirrer and stir bar (optional)
- White background (for easy color observation)

Procedure:

- Rinse the burette with a small amount of the titrant solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial volume.
- Pipette a known volume of the analyte solution into an Erlenmeyer flask.
- Add 2-3 drops of the **ethyl red** indicator solution to the analyte. The solution should turn red if the analyte is acidic or yellow if it is basic (and a strong acid is the titrant).
- Place the Erlenmeyer flask on a white background under the burette. If using a magnetic stirrer, add the stir bar and begin gentle stirring.
- Slowly add the titrant from the burette to the analyte, swirling the flask continuously.
- As the endpoint is approached, the color of the solution will begin to change more slowly. Add the titrant drop by drop at this stage.
- The endpoint is reached when a single drop of the titrant causes a persistent color change from red to orange-yellow (for an acid analyte) or yellow to orange-red (for a basic analyte).
- Record the final volume of the titrant from the burette.
- Repeat the titration at least two more times to ensure reproducibility.

Calculation of Analyte Concentration:

The concentration of the analyte can be calculated using the following formula:

$$M_1V_1 = M_2V_2$$

Where:

- M_1 = Molarity of the titrant
- V_1 = Volume of the titrant used
- M_2 = Molarity of the analyte
- V_2 = Volume of the analyte used

Applications in Drug Development

Titration is a fundamental analytical technique in the pharmaceutical industry for the quantitative analysis of active pharmaceutical ingredients (APIs) and raw materials.[4] **Ethyl red**, with its pH range of 4.5-6.5, is particularly suitable for the titration of weak bases with strong acids, or weak acids with strong bases where the equivalence point falls within this range.

Potential Applications:

- **Assay of APIs:** **Ethyl red** can be used as an indicator in the titration of APIs containing weakly acidic or basic functional groups. For example, the titration of a weakly basic amine group in a drug molecule with a strong acid like hydrochloric acid.
- **Determination of pKa:** The pKa of a drug substance is a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) properties.[5] While potentiometric titration is the gold standard, visual indicators like **ethyl red** can be used for preliminary estimations or in educational settings to demonstrate the concept of pKa determination.
- **Non-Aqueous Titrations:** Many pharmaceutical compounds are not soluble in water. In such cases, non-aqueous titrations are employed.[1][3] While specific data for **ethyl red** is limited, indicators with similar properties are used in these titrations. **Ethyl red**'s solubility in ethanol suggests its potential use in non-aqueous systems.

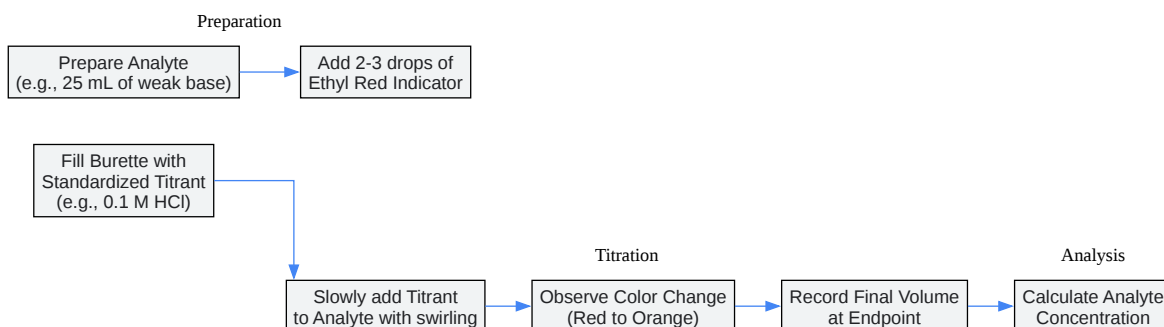
Illustrative Performance Data:

The following table provides illustrative data on the performance of **ethyl red** in the titration of a hypothetical weakly basic drug substance (API-NH₂) with 0.1 M HCl.

Parameter	Trial 1	Trial 2	Trial 3
Initial Burette Reading (mL)	0.00	15.10	30.25
Final Burette Reading (mL)	15.12	30.24	45.41
Volume of Titrant Used (mL)	15.12	15.14	15.16
Calculated Molarity of API-NH ₂	0.1008 M	0.1009 M	0.1011 M
Mean Molarity	{0.1009 M}		
Standard Deviation	{0.00015 M}		
Relative Standard Deviation	{0.15%}		

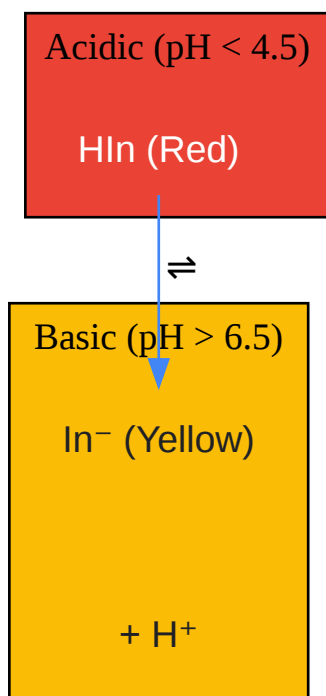
This data is for illustrative purposes only and does not represent actual experimental results.

Visualizations



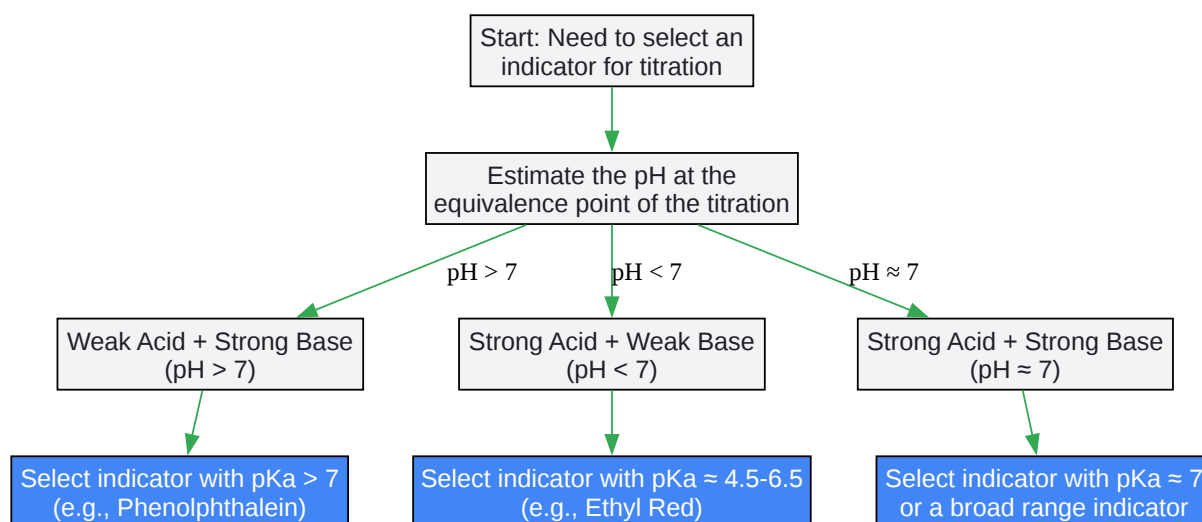
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Caption: Experimental workflow for a typical acid-base titration using **ethyl red** indicator.



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Caption: Chemical equilibrium of **ethyl red** indicator showing its color change with pH.



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